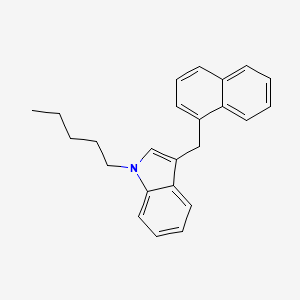
3-(Naphthalen-1-ylmethyl)-1-pentylindole
Descripción general
Descripción
3-(Naphthalen-1-ylmethyl)-1-pentylindole is a complex organic compound. While there is limited information available specifically for this compound, it is likely to share some properties with similar compounds. For instance, it may belong to the class of organic compounds known as purine 2’-deoxyribonucleosides, which are compounds consisting of a purine linked to a ribose which lacks a hydroxyl group at position 2 .
Synthesis Analysis
The synthesis of similar compounds often involves the use of powerful reducing agents . For example, 1-(Naphthalen-1-yl)-3-(4-bromophenyl)-1-propen-3-one was synthesized starting from condensation reactions of 4-bromoacetophenone and 1-naphthaldehyde .Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV−vis spectral methods . The density functional theory (DFT) method is often used to obtain the optimized structure .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, 1-Naphthylmethanol, a similar compound, has a molecular formula of C11H10O and an average mass of 158.197 Da .Aplicaciones Científicas De Investigación
Analytical Detection and Quantification
3-(Naphthalen-1-ylmethyl)-1-pentylindole, often identified in research as JWH-018, has been a subject of interest in forensic toxicology. It has been detected as an adulterant in various herbal and drug-like products, particularly those obtained via the Internet. Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy have been employed for its identification and quantitation. This compound, along with similar compounds, shows significant variation in content across different commercial products, indicating the need for precise analytical methods for public safety and legal purposes (Nakajima et al., 2011).
Metabolic Pathways and Drug Testing
The compound's metabolic pathways and its detection in biological samples like serum and urine have been extensively studied. For instance, its metabolite JWH-018 ω-OH has been observed to undergo oxidation, forming the carboxylic acid metabolite in human liver microsomal (HLM) incubations. This study highlights the importance of understanding the metabolic pathways of such compounds for accurate drug testing and forensic investigations (Holm et al., 2016).
Psychotropic Effects and Safety
While not directly related to 3-(Naphthalen-1-ylmethyl)-1-pentylindole, studies on similar compounds provide insight into the potential effects and safety concerns of such synthetic cannabinoids. Research on compounds like JWH-018 has shown that they can impair sensorimotor functions in animals, highlighting the possible public health concerns related to their use (Ossato et al., 2015).
Chemical Synthesis and Characterization
In the field of chemistry, the synthesis and characterization of compounds related to 3-(Naphthalen-1-ylmethyl)-1-pentylindole have been a topic of interest. Studies have been conducted on the synthesis of similar compounds and their characterization using various analytical techniques. Such research contributes to the broader understanding of synthetic cannabinoids and their properties (Gao et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(naphthalen-1-ylmethyl)-1-pentylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N/c1-2-3-8-16-25-18-21(23-14-6-7-15-24(23)25)17-20-12-9-11-19-10-4-5-13-22(19)20/h4-7,9-15,18H,2-3,8,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBRSILIYTUTSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)CC3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717796 | |
| Record name | 3-[(Naphthalen-1-yl)methyl]-1-pentyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Naphthalen-1-ylmethyl)-1-pentylindole | |
CAS RN |
619294-35-8 | |
| Record name | 3-(1-Naphthalenylmethyl)-1-pentyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619294-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-175 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619294358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(Naphthalen-1-yl)methyl]-1-pentyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-175 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S82KAS832 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



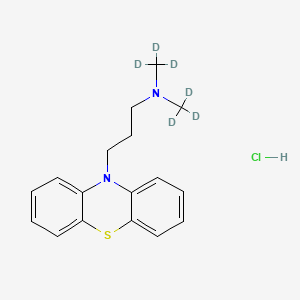
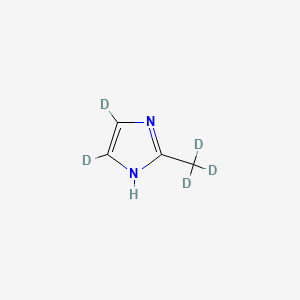
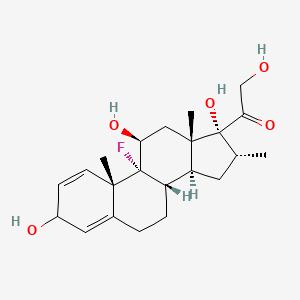
![(1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride](/img/structure/B587967.png)
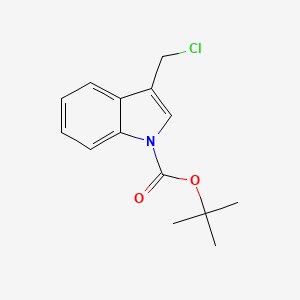

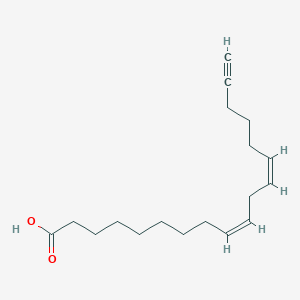
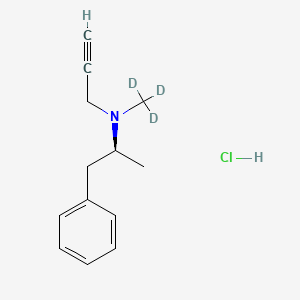
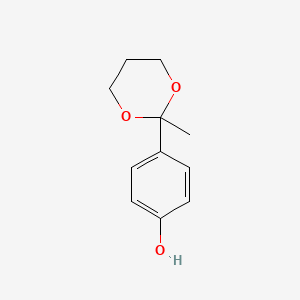
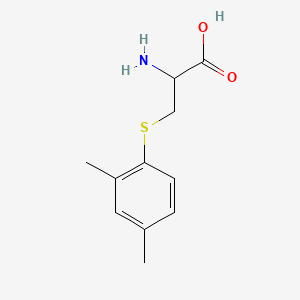
![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide](/img/structure/B587984.png)